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Compound of Interest

Compound Name: (3-Nitrophenoxy)acetic acid

Cat. No.: B168002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-
Nitrophenoxy)acetic acid (CAS No. 1878-88-2). The information presented herein is essential

for the identification, characterization, and quality control of this compound in research and

development settings. This document details available data for Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by

generalized experimental protocols.

Spectroscopic Data Summary
While specific, publicly available spectra for (3-Nitrophenoxy)acetic acid are not widespread,

data can be sourced through various chemical suppliers who indicate its availability. The

following tables are based on typical spectral regions for the functional groups present in the

molecule and will be updated as precise data becomes available.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10-13 Singlet (broad) 1H
Carboxylic Acid (-

COOH)

~7.9-8.1 Multiplet 1H Aromatic C-H

~7.5-7.7 Multiplet 1H Aromatic C-H

~7.2-7.4 Multiplet 2H Aromatic C-H

~4.8 Singlet 2H Methylene (-O-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

~170-175 Carboxylic Acid Carbonyl (C=O)

~158 Aromatic Carbon (C-O)

~148 Aromatic Carbon (C-NO₂)

~130 Aromatic C-H

~125 Aromatic C-H

~115 Aromatic C-H

~110 Aromatic C-H

~65 Methylene Carbon (-O-CH₂-)

Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1680-1710 Strong C=O stretch (Carboxylic Acid)

1510-1550 & 1340-1380 Strong N-O stretch (Nitro group)

1050-1250 Strong C-O stretch (Ether)

3000-3100 Medium Aromatic C-H stretch

Table 4: Mass Spectrometry Data
m/z Interpretation

197 [M]⁺ (Molecular Ion)

152 [M - COOH]⁺

138 [M - OCH₂COOH]⁺

122 [M - NO₂ - COOH]⁺

92 [C₆H₄O]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation: Dissolve 5-10 mg of (3-Nitrophenoxy)acetic acid in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 220 ppm, relaxation delay of 2-5 seconds, and a

larger number of scans compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.
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Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis

(e.g., Time-of-Flight (TOF) or Orbitrap).

Data Acquisition:

Acquire a full scan mass spectrum in positive or negative ion mode.

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular

ion peak.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (3-Nitrophenoxy)acetic acid.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (3-Nitrophenoxy)acetic Acid: A
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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